molecular formula C23H28N2O4 B284458 N-cyclohexyl-4-[2-(4-ethoxyanilino)-2-oxoethoxy]benzamide

N-cyclohexyl-4-[2-(4-ethoxyanilino)-2-oxoethoxy]benzamide

カタログ番号: B284458
分子量: 396.5 g/mol
InChIキー: RZPIYNLMOOZSAS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-4-[2-(4-ethoxyanilino)-2-oxoethoxy]benzamide, also known as E7080, is a small molecule inhibitor of multiple tyrosine kinases. It was developed by Eisai Co. Ltd. and is currently being investigated for its potential therapeutic applications in cancer treatment.

作用機序

N-cyclohexyl-4-[2-(4-ethoxyanilino)-2-oxoethoxy]benzamide exerts its anti-tumor effects by inhibiting the activity of multiple tyrosine kinases. By blocking these signaling pathways, this compound disrupts tumor angiogenesis and growth, leading to tumor regression.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor effects in preclinical models of several types of cancer, including thyroid cancer, hepatocellular carcinoma, and renal cell carcinoma. In addition, this compound has been shown to inhibit the growth and metastasis of tumors in vivo.

実験室実験の利点と制限

One advantage of N-cyclohexyl-4-[2-(4-ethoxyanilino)-2-oxoethoxy]benzamide is its broad-spectrum activity against multiple tyrosine kinases, making it a potentially useful tool for studying the role of these signaling pathways in cancer. However, like many small molecule inhibitors, this compound may have off-target effects that could complicate data interpretation.

将来の方向性

There are several potential future directions for research on N-cyclohexyl-4-[2-(4-ethoxyanilino)-2-oxoethoxy]benzamide. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer. In addition, further investigation of the mechanisms of action of this compound could lead to the identification of novel therapeutic targets in cancer. Finally, the development of new analogs of this compound with improved pharmacokinetic properties could lead to the development of more effective cancer therapies.

合成法

The synthesis of N-cyclohexyl-4-[2-(4-ethoxyanilino)-2-oxoethoxy]benzamide involves several steps, including the reaction of 4-ethoxyaniline with ethyl chloroformate to form 2-(4-ethoxyanilino)-2-oxoethyl chloroformate. This intermediate is then reacted with N-cyclohexyl-4-aminobenzamide to form the final product, this compound.

科学的研究の応用

N-cyclohexyl-4-[2-(4-ethoxyanilino)-2-oxoethoxy]benzamide has been shown to have potent inhibitory activity against several tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). These receptors play important roles in tumor angiogenesis and growth, making this compound a promising candidate for cancer therapy.

特性

分子式

C23H28N2O4

分子量

396.5 g/mol

IUPAC名

N-cyclohexyl-4-[2-(4-ethoxyanilino)-2-oxoethoxy]benzamide

InChI

InChI=1S/C23H28N2O4/c1-2-28-20-14-10-19(11-15-20)24-22(26)16-29-21-12-8-17(9-13-21)23(27)25-18-6-4-3-5-7-18/h8-15,18H,2-7,16H2,1H3,(H,24,26)(H,25,27)

InChIキー

RZPIYNLMOOZSAS-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)NC3CCCCC3

正規SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)NC3CCCCC3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。